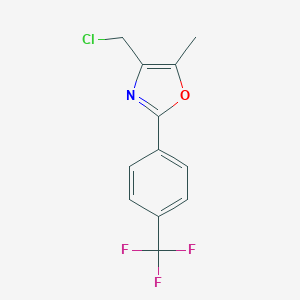
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole
概要
説明
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClF3NO and its molecular weight is 275.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
These compounds often exhibit strong binding affinity to their targets due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond .
Biochemical Pathways
For instance, Fipronil, a phenyl-pyrazole insecticide, undergoes metabolic reactions including oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for these reactions can vary among different strains of bacteria and fungi .
Result of Action
For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The stability and reactivity of similar organofluorine compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
生物活性
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Enzyme Interactions
Research indicates that compounds with similar structures can inhibit enzyme activity through competitive or non-competitive mechanisms. For instance, studies have shown that derivatives of oxazole can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.
Inhibition of Enzyme Activity
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : Compounds with similar structures showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission .
- Cyclooxygenase : The compound's potential to inhibit COX-2 suggests anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
Study on COX Inhibition
A study conducted on related oxazole compounds demonstrated that certain derivatives could effectively inhibit COX-2 with IC50 values ranging from 10 to 20 µM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory potency .
Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in cancer cells .
Table 1: Inhibitory Effects on Enzymes
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 20.0 | Moderate Cytotoxicity |
| Hek293-T | >30 | Low Cytotoxicity |
特性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSFZMISAANMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437052 | |
| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174258-39-0 | |
| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














